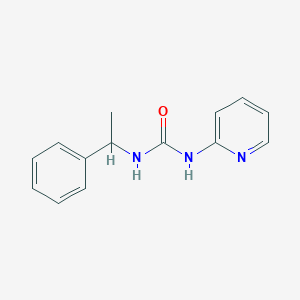

1-(1-Phenylethyl)-3-pyridin-2-ylurea

Description

Properties

IUPAC Name |

1-(1-phenylethyl)-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-11(12-7-3-2-4-8-12)16-14(18)17-13-9-5-6-10-15-13/h2-11H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOPZMXUONKZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 1-phenylethylamine with pyridin-2-yl isocyanate under inert conditions. This exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding the target urea without requiring catalysts.

Reaction Scheme:

Critical parameters include:

-

Stoichiometry: A 1:1 molar ratio minimizes byproducts like biuret.

-

Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.

-

Workup: Sequential washes with aqueous HCl (1M) and NaHCO₃ remove unreacted starting materials.

Yields typically exceed 75% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Carbodiimide-Mediated Synthesis

For cases where isocyanates are inaccessible, carbodiimide reagents (e.g., EDCl, DCC) facilitate urea formation between 1-phenylethylamine and pyridin-2-ylcarbamic acid . This method requires activation of the carboxylic acid group using hydroxybenzotriazole (HOBt) to prevent racemization.

Optimized Conditions:

Reductive Amination of Aldehyde Intermediates

While less common, reductive amination offers an alternative route. A 2024 study demonstrated the synthesis of analogous urea derivatives via aldehyde intermediates. For example, condensation of 4-formyl-1,3-diarylpyrazole with amines under reducing conditions (NaBH₃CN) produced ureas in moderate yields (50–55%). Adapting this strategy would require prior synthesis of a pyridin-2-yl aldehyde precursor.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Although uncatalyzed isocyanate-amine reactions are standard, patents describe using triethylamine (TEA) as a proton scavenger to accelerate urea formation. For carbodiimide methods, DMAP (4-dimethylaminopyridine) boosts coupling efficiency by 15–20%.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.70–7.65 (m, 1H, pyridine-H4), 7.45–7.40 (m, 2H, Ar-H), 7.30–7.20 (m, 5H, Ph-H), 5.10 (q, J = 6.8 Hz, 1H, CH(CH₃)), 4.85 (br s, 1H, NH), 4.20 (br s, 1H, NH), 1.55 (d, J = 6.8 Hz, 3H, CH₃).

-

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >98% purity for products isolated via column chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Isocyanate-Amine | 75–85 | >98 | High | Moderate |

| Carbodiimide-Mediated | 60–68 | 95–97 | Moderate | Low |

| Reductive Amination | 50–55 | 90–92 | Low | High |

Key Takeaways:

-

The isocyanate-amine route is optimal for industrial-scale synthesis due to high yields and simplicity.

-

Carbodiimide methods suit lab-scale production but require costly reagents.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.

Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of phenylacetic acid or acetophenone.

Reduction: Formation of 1-(1-phenylethyl)piperidine.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Conformational Analysis

Urea derivatives exhibit diverse conformations depending on substituents. Key comparisons include:

1-(4-Fluorophenyl)-3-pyridin-2-ylurea (WOMGUC)

- Substituents : 4-Fluorophenyl and pyridin-2-yl.

- Conformation : Adopts a cis/trans conformation stabilized by an intramolecular hydrogen bond between the urea NH and pyridine nitrogen .

- Molecular Weight : ~245.2 g/mol.

1-(2-Nitrophenyl)-3-pyridin-3-ylurea (WOMHUD)

- Substituents : 2-Nitrophenyl and pyridin-3-yl.

- Molecular Weight : ~258.2 g/mol.

1-Phenyl-3-(3-pyrrolidinyl)urea

- Substituents : Phenyl and pyrrolidinyl.

- Properties : Lacks pyridine but shares urea core; used as an intermediate in drug synthesis .

- Molecular Weight : ~191.2 g/mol.

1-(1-Phenylethyl)-3-pyridin-2-ylurea (Target Compound)

- Substituents : 1-Phenylethyl (chiral center) and pyridin-2-yl.

- Conformation: Likely influenced by steric effects of the phenylethyl group. Potential for cis/trans isomerism, though unconfirmed.

- Molecular Weight : ~269.3 g/mol (calculated).

Substituent Effects on Properties

| Property | 1-(4-Fluorophenyl)-3-pyridin-2-ylurea | 1-(2-Nitrophenyl)-3-pyridin-3-ylurea | This compound |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Likely low (bulky substituents) |

| Hydrogen Bonding | Intramolecular (pyridine-urea) | Minimal (planar conformation) | Possible (pyridine-urea interaction) |

| Stereochemical Impact | None | None | Significant (R/S phenylethyl group) |

- Electron-Withdrawing Groups (e.g., NO₂, F): Increase polarity and affect conformational stability .

- Steric Effects : The 1-phenylethyl group in the target compound may hinder rotation, favoring specific conformers.

Research Findings

- Conformational Dynamics : Computational studies (e.g., molecular docking) predict that the target compound’s phenylethyl group reduces conformational flexibility compared to smaller substituents .

- Biological Relevance: Pyridine-containing ureas show affinity for adenosine receptors; the target compound’s stereochemistry may improve selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Phenylethyl)-3-pyridin-2-ylurea, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via urea-forming reactions between substituted pyridin-2-ylamines and isocyanate derivatives. For example, analogous compounds (e.g., benzyl-azetidin-2-yl derivatives) are synthesized via condensation reactions with yields up to 98% using reagents like triethylamine in dichloromethane at 0–25°C . Optimization includes controlling stoichiometry, solvent polarity, and temperature gradients.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%).

Q. How is the structural characterization of this compound performed, and what tools are critical for confirming stereochemistry?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, with NOESY for spatial proximity analysis (e.g., distinguishing diastereomers in azetidin-2-yl derivatives) .

- X-Ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., as applied to (S,S)-3b analogs) .

- HRMS : Confirm molecular weight within 5 ppm error .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Key Data : Urea derivatives typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH (2–12) and temperatures (4–40°C) are recommended. For analogs, decomposition occurs >150°C, requiring storage at –20°C under inert atmospheres .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?

- Methodology : Use chiral (R)-1-phenylethyl groups as auxiliaries, as demonstrated in aziridine-derived phosphonates. Enantiomeric excess (>90%) is achievable via asymmetric catalysis with BINOL-based ligands or enzymatic resolution .

- Validation : Compare optical rotation and HPLC chiral column retention times with enantiopure standards .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., kinases, receptors)?

- Experimental Design :

- Kinase Inhibition Assays : Test against EGFR/HER2 using 96-well plate formats with ATP-competitive luminescent substrates (IC₅₀ values calculated via nonlinear regression) .

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on urea’s hydrogen-bonding with kinase active sites (e.g., pyridin-2-yl interactions with hinge regions) .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with enhanced bioactivity?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) to assess binding free energies (ΔG < –8 kcal/mol indicates strong affinity) .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

- Analysis Framework :

- Orthogonal Assays : Validate kinase inhibition via both luminescence-based and radiometric assays to rule out assay-specific artifacts .

- Structural Validation : Co-crystallize the compound with target proteins to confirm binding modes (e.g., SHELX-refined X-ray structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.